tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
CAS No.: 1266118-78-8
Cat. No.: VC5405843
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266118-78-8 |
|---|---|
| Molecular Formula | C15H21ClN2O2 |
| Molecular Weight | 296.8 |
| IUPAC Name | tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3 |
| Standard InChI Key | YAWLZFBIZMMVLI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate, reflects its three-dimensional architecture:
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A piperidine ring (CHN) provides a six-membered saturated nitrogen heterocycle.
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A 6-chloropyridin-2-yl substituent introduces an aromatic ring with a chlorine atom at the 6-position, enhancing electronic diversity.
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The Boc group (CHOC) protects the piperidine nitrogen, enabling selective functionalization during multi-step syntheses.
Key identifiers include:
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SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl
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InChIKey: YAWLZFBIZMMVLI-UHFFFAOYSA-N
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PubChem CID: 134611090.
Spectral and Physicochemical Properties
While experimental data on solubility and melting point remain unpublished, computational predictions suggest:
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Boiling Point: 422.8±45.0 °C
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Density: 1.134±0.06 g/cm³ .
The chlorine atom’s electronegativity and the Boc group’s steric bulk influence intermolecular interactions, impacting crystallization and solubility in polar solvents.
Table 1: Comparative Analysis of Piperidine-Based Boc-Protected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate | 1266118-78-8 | CHClNO | 296.8 | 6-chloropyridin-2-yl, Boc |
| tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | 1198408-35-3 | CHNO | 277.36 | 6-aminopyridin-3-yl, Boc |
| tert-Butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate | 1239369-20-0 | CHClNO | 297.78 | 6-chloropyridin-2-yl, piperazine, Boc |
Synthetic Routes and Optimization
General Synthesis Strategy
The compound is synthesized via nucleophilic substitution or cross-coupling reactions. A representative pathway involves:
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Boc Protection: Reacting piperidine with di-tert-butyl dicarbonate to form the Boc-protected intermediate.
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Suzuki-Miyaura Coupling: Introducing the 6-chloropyridin-2-yl group via palladium-catalyzed cross-coupling with a chloropyridine boronic ester.
Pharmaceutical Applications
Role in Drug Discovery
The compound’s dual heterocyclic system aligns with pharmacophores in GLP-1 receptor agonists (e.g., semaglutide) and kinase inhibitors. Source emphasizes the utility of Boc-protected intermediates in optimizing peptide mimetics, where the Boc group enables selective deprotection during solid-phase synthesis .
Case Study: GLP-1R Agonist Development
In a BETP (positive allosteric modulator)-sensitized assay, pyrimidine derivatives analogous to the target compound demonstrated enhanced cAMP signaling (EC < 100 nM) . The chlorine atom’s meta-directing effects likely facilitate electrophilic aromatic substitution, enabling further derivatization for potency tuning.
Future Directions and Research Gaps
Solubility and Bioavailability Studies
Experimental determination of solubility in aqueous and organic solvents is critical for pharmacokinetic profiling. Molecular dynamics simulations could predict logP values and membrane permeability.
Expanding Synthetic Libraries
Leveraging flow chemistry and electrochemical methods may reduce reliance on toxic solvents (e.g., dichloroethane) while improving reaction scalability .
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